Ethyl acetoacetate

Catalog No.
S527549
CAS No.
141-97-9
M.F
C6H10O3
C6H10O3
CH3COCH2COOC2H5
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl acetoacetate

CAS Number

141-97-9

Product Name

Ethyl acetoacetate

IUPAC Name

ethyl 3-oxobutanoate

Molecular Formula

C6H10O3
C6H10O3
CH3COCH2COOC2H5

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3

InChI Key

XYIBRDXRRQCHLP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C

solubility

SOL IN ABOUT 35 PARTS WATER
SOL IN BENZENE, & CHLOROFORM; MISCIBLE WITH ETHER, & ACETONE
water solubility = 1.11X10+5 mg/l @ 17 °C
110 mg/mL at 17 °C
Solubility in water, g/100ml at 20 °C: 2.86
miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml wate

Synonyms

ethyl 3-oxobutanoate, ethyl acetoacetate, ethyl acetoacetate, 1,2-(14)C-labeled, ethyl acetoacetate, 1,3-(14)C-labeled, ethyl acetoacetate, 14C4-labeled, ethyl acetoacetate, 2,4-(14)C-labeled, ethyl acetoacetate, 2-(14)C-labeled, ethyl acetoacetate, 3-(14)C-labeled, ethyl beta-ketobutyrate

Canonical SMILES

CCOC(=O)CC(=O)C

The exact mass of the compound Ethyl acetoacetate is 130.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 110 mg/ml at 17 °csol in about 35 parts watersol in benzene, & chloroform; miscible with ether, & acetonewater solubility = 1.11x10+5 mg/l @ 17 °c110 mg/ml at 17 °csolubility in water, g/100ml at 20 °c: 2.86miscible in alcohol, ether, ethyl acetate, 1 ml in 12 ml water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8657. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Acetoacetates - Supplementary Records. It belongs to the ontological category of oxo carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Complex Molecules

Ethyl acetoacetate acts as a precursor for the synthesis of numerous complex organic molecules due to its reactive ketone and ester functionalities. The Claisen condensation, a cornerstone organic laboratory experiment, utilizes ethyl acetoacetate to form β-ketoesters, which can be further transformed into diverse compounds like:

  • Heterocyclic Rings: These nitrogen-containing aromatic rings are found in many biologically active molecules. Ethyl acetoacetate serves as a building block for synthesizing important heterocycles such as pyridines, quinolines, furans, pyrazoles, pyrroles, and purines [2].
  • Carboxylic Acids: Researchers can manipulate ethyl acetoacetate to obtain various carboxylic acids, which are crucial building blocks for numerous pharmaceuticals and natural products [4].
  • Unsaturated Ketones: Ethyl acetoacetate can be converted into unsaturated ketones, another class of valuable intermediates in organic synthesis [3].

(2: ) (3: ) (4: )

Potential Applications in Medicinal Chemistry

The ability of ethyl acetoacetate to participate in the synthesis of heterocyclic rings makes it a promising candidate for medicinal chemistry research. Heterocyclic rings are prevalent in many drugs, and research explores utilizing ethyl acetoacetate for the development of novel pharmaceuticals [1].

Additionally, some studies investigate the potential of ethyl acetoacetate derivatives for their biological activities like antimicrobial and antioxidant properties [5].

(1: ) (5: )

Ethyl acetoacetate, also known as ethyl 4-oxobutanoate, is an organic compound with the chemical formula C₆H₁₀O₃. It is classified as a beta-keto ester, characterized by its colorless liquid form and a fruity aroma. Ethyl acetoacetate is widely utilized as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. Its unique structure allows it to participate in numerous

  • Flammability: Flash point 73.5 °C []. Flammable liquid.
  • Toxicity: May cause irritation to skin, eyes, and respiratory system upon inhalation or ingestion [].
  • Reactivity: Can react violently with strong oxidizing agents [].

  • Keto-Enol Tautomerism: Ethyl acetoacetate exists in equilibrium between its keto and enol forms. At 33 °C, approximately 15% of the compound is in the enol form, which exhibits moderate acidity due to the presence of alpha-hydrogens .
  • Alkylation and Dialkylation: The compound can be alkylated at the alpha position using strong bases like sodium hydride or lithium diisopropylamide, followed by treatment with alkyl halides
    - Chemistry for everyone" class="citation ml-xs inline" data-state="closed" href="https://khannapankaj.wordpress.com/2024/02/18/ethyl-acetoacetate-synthesis-applications/" rel="nofollow noopener" target="_blank"> .
  • Flavoring Agent: Due to its pleasant aroma, ethyl acetoacetate is used as a flavoring agent in food products and fragrances .
  • Building Block in Organic Synthesis: It plays a crucial role in synthesizing heterocyclic compounds such as pyrroles and furans through various condensation reactions .

Ethyl acetoacetate exhibits low toxicity and is biodegradable, making it relatively safe for use in various applications. Its derivatives have been studied for potential biological activities, including antimicrobial properties. Some studies indicate that compounds derived from ethyl acetoacetate may possess anti-inflammatory and analgesic effects .

The synthesis of ethyl acetoacetate can be achieved through several methods:

  • Claisen Condensation: The most common laboratory synthesis involves the Claisen condensation of two moles of ethyl acetate in the presence of sodium ethoxide or sodium metal, resulting in one mole of ethyl acetoacetate and one mole of ethanol

    Studies on the interactions of ethyl acetoacetate with other compounds have revealed its reactivity profile. For instance:

    • Mannich Reaction: Ethyl acetoacetate reacts with formaldehyde and primary amines to produce hexahydropyrimidine derivatives with high yields .
    • Formation of Chelates: The compound forms chelate complexes with metals such as aluminum and iron(III), which can be useful in catalysis and material science applications .

Ethyl acetoacetate shares similarities with several other compounds due to its functional groups and reactivity. Here are some comparable compounds:

CompoundStructureUnique Features
Diethyl MalonateC₇H₁₄O₄Used primarily in malonic ester synthesis
AcetylacetoneC₅H₈O₂Known for its strong chelating ability
MalononitrileC₄H₃NUtilized in syntheses involving nitriles
Ethyl 3-hydroxybutyrateC₆H₁₂O₃A reduction product of ethyl acetoacetate

Uniqueness of Ethyl Acetoacetate

What sets ethyl acetoacetate apart from these similar compounds is its dual functionality as both an active methylene compound and a beta-keto ester. This allows it to engage effectively in a wider range of reactions compared to others, particularly those involving nucleophilic substitutions and condensation reactions. Its ability to form stable carbanions makes it particularly valuable in organic synthesis applications where C-C bond formation is required

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Studies

Nuclear Magnetic Resonance spectroscopy has emerged as the most powerful analytical technique for investigating the structural characteristics and dynamic behavior of ethyl acetoacetate. The compound exhibits distinctive spectroscopic features that provide comprehensive insight into its molecular architecture and tautomeric equilibrium.

Identification of Keto-Enol Tautomerism

The Nuclear Magnetic Resonance analysis of ethyl acetoacetate reveals unambiguous evidence of keto-enol tautomerism through the simultaneous observation of distinct proton resonances corresponding to both tautomeric forms [1] [2]. In the keto form, the alpha-methylene protons appear as a characteristic singlet at 3.46 parts per million, while the vinyl proton of the enol form manifests as a singlet at 5.03 parts per million [2]. The enol hydroxyl proton exhibits a distinctive downfield chemical shift at 12.14 parts per million, indicating strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen [2].

The acetyl methyl group demonstrates tautomer-dependent chemical shifts, with the keto form resonating at 2.28 parts per million and the enol form appearing upfield at 1.94 parts per million [2]. This upfield shift in the enol form results from altered electron density distribution around the carbonyl carbon due to enolization. The ethyl ester portion remains largely unaffected by tautomerization, displaying the characteristic quartet-triplet pattern at 4.21 and 1.29 parts per million respectively, with a coupling constant of 7.1 Hertz [2] [3].

The observation of separate resonances for keto and enol forms indicates that interconversion between tautomers occurs slowly on the Nuclear Magnetic Resonance timescale at room temperature [1]. This slow exchange allows for direct quantitative analysis of the tautomeric composition through integration of the respective proton signals.

Quantitative Analysis of Tautomeric Equilibrium

Quantitative Nuclear Magnetic Resonance analysis provides precise measurements of the keto-enol equilibrium composition under various conditions. At 32 degrees Celsius, the equilibrium constant (enol/keto ratio) has been determined to be 0.0992, corresponding to 9.9 percent enol and 90.1 percent keto forms [2]. Multiple independent studies have confirmed similar values, with reported enol percentages ranging from 8.0 to 10.5 percent at temperatures between 25 and 33 degrees Celsius [2] [4].

The equilibrium composition can be accurately determined using several pairs of diagnostic signals. The most reliable measurements utilize the acetyl methyl resonances (keto form at 2.28 parts per million versus enol form at 1.94 parts per million) and the alpha-position signals (keto methylene at 3.46 parts per million versus enol vinyl at 5.03 parts per million) [2]. Integration ratios must be corrected for the different numbers of contributing protons, with weighting factors applied accordingly.

Temperature effects on the tautomeric equilibrium have been systematically investigated using variable-temperature Nuclear Magnetic Resonance spectroscopy [5] [6]. Increasing temperature generally favors the keto form, consistent with the thermodynamic principle that entropy contributions become more significant at elevated temperatures. The temperature dependence allows for determination of thermodynamic parameters including enthalpy and entropy changes for the tautomerization process [6].

Solvent effects also significantly influence the equilibrium position. Polar solvents tend to stabilize the more polar keto form, while less polar solvents favor the enol form with its extended conjugation system [5] [7]. This solvent dependence reflects the different dipole moments and hydrogen bonding capabilities of the two tautomeric forms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation patterns that reflect the molecular architecture and bonding arrangements in ethyl acetoacetate.

Gas Chromatography-Mass Spectrometry Analysis of Deuterium Exchange Products

Gas Chromatography-Mass Spectrometry analysis of deuterium-exchanged ethyl acetoacetate samples provides detailed mechanistic insights into the tautomerization process and identifies specific exchangeable hydrogen positions [8] [9]. Under mild basic conditions using deuterium oxide and sodium deuteroxide, the alpha-methylene hydrogens undergo rapid exchange, resulting in a molecular ion shift of +2 Daltons [8] [9].

The deuterium exchange experiment demonstrates the exceptional reactivity of the alpha-methylene hydrogens, which exchange completely within minutes under mild conditions [8]. In contrast, exchange of the acetyl methyl hydrogens requires more severe conditions including strong base and elevated temperature, leading to a molecular ion shift of +3 Daltons when complete exchange occurs [8]. The enol hydroxyl proton exchanges rapidly with deuterium oxide, producing a +1 Dalton shift [9].

Importantly, the ethyl ester portion shows no deuterium incorporation under typical exchange conditions, confirming that these positions are not acidic and do not participate in the enolization process [8] [9]. This selectivity provides direct evidence for the specific mechanism of keto-enol tautomerization involving only the alpha-methylene and acetyl positions.

The Gas Chromatography-Mass Spectrometry analysis also reveals that deuterium exchange can proceed through transesterification mechanisms when using ethanol-deuterium as the deuterium source [8]. This approach prevents competing hydrolysis reactions that might occur with deuterium oxide, allowing for clean deuterium incorporation specifically at the enolizable positions.

Molecular Ion and Fragment Identification Strategies

The electron ionization mass spectrum of ethyl acetoacetate exhibits a characteristic fragmentation pattern that provides definitive structural identification [10] [11]. The molecular ion appears at mass-to-charge ratio 130, though it is typically weak due to the tendency of the molecule to undergo rapid fragmentation [10]. The base peak occurs at mass-to-charge ratio 43, corresponding to the acetyl cation (carbon hydrogen three carbon oxygen positive), which forms through alpha-cleavage adjacent to the ketone carbonyl [10].

Major fragmentation pathways include loss of methyl (mass-to-charge ratio 115), ethyl (mass-to-charge ratio 101), acetyl (mass-to-charge ratio 87), and ethoxy (mass-to-charge ratio 45) groups [10]. The loss of 15 mass units (methyl radical) and 29 mass units (ethyl radical) represents typical alpha-cleavage reactions adjacent to carbonyl groups. The formation of the acetyl ion at mass-to-charge ratio 43 as the base peak strongly indicates the presence of a methyl ketone functionality [10].

Secondary fragmentations produce ions at mass-to-charge ratio 29 (carbon hydrogen oxygen positive or carbon two hydrogen five positive) and mass-to-charge ratio 15 (carbon hydrogen three positive) [10]. These smaller fragments result from further breakdown of the primary fragment ions and provide additional confirmation of the molecular structure.

The mass spectrometric fragmentation pattern serves as a reliable fingerprint for ethyl acetoacetate identification and can distinguish it from structural isomers that might have different fragmentation pathways. The combination of specific neutral losses and characteristic fragment ion ratios provides unambiguous structural assignment even in complex mixtures.

Nuclear Magnetic Resonance Assignment13C Chemical Shift (ppm)1H Chemical Shift (ppm)Integration
Acetyl methyl carbon30.2 [12]2.28 (singlet) [2]3H
Alpha-methylene carbon50.2 [12]3.46 (singlet) [2]2H
Ester methylene carbon61.4 [12]4.21 (quartet) [2]2H
Ester methyl carbon14.1 [12]1.29 (triplet) [2]3H
Acetyl carbonyl carbon200.8 [12]--
Ester carbonyl carbon167.2 [12]--
Enol vinyl hydrogen-5.03 (singlet) [2]1H
Enol hydroxyl hydrogen-12.14 (singlet) [2]1H
Tautomeric Equilibrium DataEquilibrium ConstantPercent EnolTemperature
Thermofisher study0.0992 [2]9.9% [2]32°C
Literature average0.09 [2]8.0% [2]32°C
Neat liquid0.08 [13]8.0% [13]33°C
Mass Spectral Fragmentationm/z ValueFragment IdentityRelative Intensity
Molecular ion130 [10][M]- + [10]Weak [10]
Base peak43 [10][CH₃CO]+ [10]100% [10]
Alpha-cleavage87 [10][M-43]- + [10]Strong [10]
Ethoxy loss45 [10][C₂H₅O]+ [10]Strong [10]
Methyl loss115 [10][M-15]- + [10]Moderate [10]
Deuterium Exchange PositionsExchange RateMolecular Ion ShiftConditions
Alpha-methyleneVery fast [8]+2 Da [8]Mild base [8]
Acetyl methylModerate [8]+3 Da [8]Strong base/heat [8]
Enol hydroxylFast [9]+1 Da [9]D₂O [9]
Ethyl esterNo exchange [8]No shift [8]All conditions [8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethyl acetoacetate appears as a colorless liquid with a fruity odor. Flash point 185 °F. Boiling point 365 °F. May cause adverse health effects if ingested or inhaled. May irritate to skin, eyes and mucous membranes. Used in organic synthesis and in lacquers and paints.
Liquid
Colorless liquid with a fruity odor; [Hawley]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
clear, colourless to yellow mobile liquid; fruity taste; fruity, sweet, and rum-like odou

Color/Form

COLORLESS LIQUID

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Boiling Point

363 °F at 760 mmHg (USCG, 1999)
180.8 °C AT 760 MM HG
180.00 to 181.00 °C. @ 760.00 mm Hg
180.8 °C

Flash Point

135 °F (USCG, 1999)
184 °F CC (84.4 °C)
70 °C c.c.

Heavy Atom Count

9

Taste

RIPE FRUIT TASTE

Vapor Density

4.48
Relative vapor density (air = 1): 4.48

Density

1.028 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0282 AT 20 °C/4 °C
Relative density (water = 1): 1.021
1.022-1.027

LogP

0.25 (LogP)
0.25
log Kow = 0.25
0.27

Odor

PLEASANT GREEN, FRUITY, RUM ODOR

Appearance

Solid powder

Melting Point

less than -112 °F (USCG, 1999)
-45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IZP61H3TB1

GHS Hazard Statements

Aggregated GHS information provided by 2514 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1865 of 2514 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 649 of 2514 companies with hazard statement code(s):;
H315 (14.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.78 [mmHg]
0.78 MM HG AT 25 °C
Vapor pressure, kPa at 20 °C: 0.1

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-97-9

Wikipedia

Ethyl_acetoacetate
Monosodium_methyl_arsonate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF HIGH-PURITY ETHYL ACETATE WITH METALLIC SODIUM FOLLOWED BY NEUTRALIZATION WITH SULFURIC ACID
...FROM ETHYL ACETATE BY ACTION OF SODIUM, SODIUM ETHOXIDE, SODAMIDE OR CALCIUM: INGLIS, ROBERTS, ORG SYN COLL VOL 1, 2ND EDITION (1941) PAGE 235; HANSLEY, SCHOTT, US PATENT 2,843,623 (1958 TO NATIONAL DISTILLERS)...
...BY CLAISEN CONDENSATION OF ETHYL ACETATE IN PRESENCE OF SODIUM ETHYLATE; ALSO BY REACTING DIKETENE WITH ETHANOL IN PRESENCE OF SULFURIC ACID OR TRIETHYLAMINE & SODIUM ACETATE, WITH OR WITHOUT SOLVENT.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Synthetic Dye and Pigment Manufacturing
Printing Ink Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Butanoic acid, 3-oxo-, ethyl ester: ACTIVE
17 PPM IN NON-ALCOHOLIC BEVERAGES; 24 PPM IN ICE CREAM, ICES, ETC; 110 PPM IN CANDY; 120 PPM IN BAKED GOODS; 93 PPM IN GELATINS & PUDDINGS; & 530 PPM IN CHEWING GUM.
USEFUL AS STRAWBERRY, FRUIT FLAVORS. FEMA NUMBER 2415.

Dates

Last modified: 08-15-2023

Magnetic dextrin nanobiomaterial: An organic-inorganic hybrid catalyst for the synthesis of biologically active polyhydroquinoline derivatives by asymmetric Hantzsch reaction

Ali Maleki, Fereshte Hassanzadeh-Afruzi, Zahra Varzi, Mir Saeed Esmaeili
PMID: 32228990   DOI: 10.1016/j.msec.2019.110502

Abstract

Dextrin is a low molecular weight polysaccharide obtained from natural resources. Due to exceptional properties such as chemical structure, having extreme reactive functional groups, low cost, commercial availability, non-toxicity and biocompatibility, it can be introduced as a green organocatalyst. The fabrication of hybrid materials from natural polymers and synthetic inorganic materials constructs compounds with new features, abilities and applications. Therefore, magnetic dextrin nanobiocomposite was prepared using a simple chemical co-precipitation. Then, it was characterized by Fourier transform infrared (FT-IR) spectroscopy, energy-dispersive X-ray (EDX) analysis, vibrating sample magnetometer (VSM) curve, scanning electron microscopy (SEM) image, X-ray diffraction (XRD) pattern, thermogravimetric analysis (TGA) and inductively-coupled plasma atomic emission spectroscopy (ICP-AES) analysis. Subsequently, to evaluate the catalytic performance of the synthetic hybrid catalyst, it was tested for the synthesis of biologically active polyhydroquinoline derivatives by four-component condensation reactions of aromatic aldehyde, ethyl acetoacetate, dimedone, ammonium acetate in ethanol under refluxing conditions. Experimental observations indicated some advantages of the present method, such as the use of green and biopolymer-based catalyst, simple procedure, mild reaction conditions, short reaction times (15-45 min), appropriate yield of products (70-95%) and catalyst reusability after five consecutive runs without considerable catalytic performance decrease.


Exquisite stability and catalytic performance of immobilized lipase on novel fabricated nanocellulose fused polypyrrole/graphene oxide nanocomposite: Characterization and application

Shamoon Asmat, Qayyum Husain
PMID: 29857098   DOI: 10.1016/j.ijbiomac.2018.05.216

Abstract

This work was performed to describe the facile procedure of a novel nanobiocatalyst, nano cellulose fused polypyrrole/graphene oxide nanocomposite for the efficacious immobilization of lipase, a versatile hydrolytic enzyme having potential applications in industries. The fabricated nanocomposite was characterized using Fourier transform infrared spectroscopy, differential thermal analysis, thermogravimetric analysis, X-ray diffraction, scanning electron microscopy, atomic force microscopy, transmission electron microscopy, and Candida rugosa lipase was immobilized onto nanocomposite through physical adsorption. The catalytic efficiency and operational stabilities of immobilized lipase were improved significantly compared to the free lipase. The reusability profile outcomes showed that the immobilized lipase formulation was an outstanding nanobiocatalyst as it retained 85% of its original catalytic activity after 10 cycles of application. The nanobiocatalyst was employed for the synthesis of the fruit flavour compound, ethyl acetoacetate. The immobilized lipase successfully synthesised flavour compound in solvent free media and n-hexane having 27.5% and 75.5% ester yields respectively. Moreover, these outcomes demonstrating graphene oxide modified carrier induced stabilization, amended solvent tolerance and operational stability of immobilized enzyme, will have quintessential influence on practical scale up of biotechnological industries.


Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma

Mohamed Awad, Mohamed A Hammad, Ahmed M Abdel-Megied, Mahmoud A Omar
PMID: 29708303   DOI: 10.1002/bio.3490

Abstract

Simple, precise and selective spectrofluorimetric technique was evolved for quantitation of selective β
agonist drug namely salmeterol xinafoate (SAL). Utilizing its phenolic nature, a method was described based on the reaction of the studied drug with ethyl acetoacetate (EAA) to yield extremely fluorescent coumarin product which can be detected at 480 nm (λ
= 420 nm). The procedure obeys Beer's law with a correlation coefficient of r = 0.9999 in the concentration range between 500 and 5000 ng ml
with and 177 ng ml
for limit of detection (LOD) and limit of quantification (LOQ), respectively. Diverse reaction variables influencing the firmness and formation of the coumarin product were accurately examined and modified to ensure greatest sensitivity of the procedure. The proposed technique was performed and examined according to the US Food and Drug Administration (FDA) guidelines for bio-analytical methods and was efficiently applied for quantitation of SAL in both pharmaceutical preparations (% recovery = 100.06 ± 1.07) and spiked human plasma (% recovery = 96.64-97.14 ± 1.01-1.52).


RIFM fragrance ingredient safety assessment, ethyl acetoacetate, CAS Registry Number 141-97-9

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 30890485   DOI: 10.1016/j.fct.2019.03.016

Abstract




Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm

S M Horne, M Schroeder, J Murphy, B M Prüβ
PMID: 29341217   DOI: 10.1111/lam.12852

Abstract

Acetoacetate (AAA) was identified as a biofilm inhibitor in a previous study, where the effect of 190 carbon and nitrogen sources on biofilm amounts by Escherichia coli O157:H7 was determined. With this study, we tested the effect of AAA on growth and biofilm amounts of Cronobacter sakazakii, Serratia marcescens and Yersinia enterocolitica. AAA reduced growth and biofilm amounts of the three pathogens, albeit at rather high concentrations of 10 to 35 mg ml
. Acetoacetate at a concentration of 5 mg ml
reduced Y. enterocolitica mRNA transcripts of the flagellar master regulator operon flhD, the invasion gene inv, and the adhesion gene yadA. Transcription of the regulator of plasmid-encoded virulence genes virF, the plasmid-encoded virulence gene yopQ, and ymoA were largely unaffected by AAA. Importantly, AAA did not cause an increase in transcription of any of the tested virulence genes. As a more cost efficient homologue of AAA, the effect of ethyl acetoacetate (EAA) was tested. EAA reduced growth, biofilm amounts and live bacterial cell counts up to 3 logs. IC
values ranged from 0·31 mg ml
to 5·6 mg ml
. In summary, both AAA and EAA inhibit biofilm, but EAA appears to be more effective.
Bacterial biofilms are communities of bacteria that form on surfaces and are extremely difficult to remove by conventional physical or chemical techniques, antibiotics or the human immune system. Despite advanced technologies, biofilm still contributes to 60 to 80% of human bacterial infections (NIH and CDC) and cause problems in many natural, environmental, bioindustrial or food processing settings. The discovery of novel substances that inhibit biofilm without increasing the virulence of the bacteria opens doors for countless applications where a reduction of biofilm is desired.


Current progress in asymmetric Biginelli reaction: an update

Majid M Heravi, Razieh Moradi, Leyla Mohammadkhani, Borzou Moradi
PMID: 29936682   DOI: 10.1007/s11030-018-9841-4

Abstract

The Biginelli reaction, involving a three-component reaction of an aromatic aldehyde, urea and ethyl acetoacetate, has emerged as an extremely useful synthetic tool to organic chemists for the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones and related heterocyclic compounds. In the past decades, the asymmetric variants of this reaction have been at the forefront of investigations in several research groups. In 2013, we highlighted the developments occurred in the asymmetric version of the Biginelli reaction. This review article focuses on the recent developments of asymmetric Biginelli reaction covers the literature going back to 2012.


Inclusion of Ethyl Acetoacetate Bearing 7-Hydroxycoumarin Dye by β-Cyclodextrin and its Cooperative Assembly with Mercury(II) Ions: Spectroscopic and Molecular Modeling Studies

Margarita E Aliaga, Angélica Fierro, Iván Uribe, Luis García-Río, Álvaro Cañete
PMID: 27529689   DOI: 10.1002/cphc.201600597

Abstract

The inclusion of the fluorescent organic dye, ethyl 3-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-oxopropanoate (1) by the host β-cyclodextrin (β-CD), and its response toward mercuric ions (Hg
), was studied by UV/Vis, fluorescence, and
H NMR spectroscopic analyses, mass spectrometry and molecular modeling studies.
H NMR measurements together with molecular modeling studies for dye 1 demonstrate that it exhibits two tautomeric forms (keto and enol); however, when the dye is included into the β-CD cavity, the enol form predominates. Moreover, by using spectroscopic and spectrometry techniques, a 1:1 stoichiometry was determined for the complexes formed between dye 1 (enol form) and β-CD, with a binding constant (K
=1.8×10
m
) and for the dye 1 (keto form)-Hg
(K
=2.3×10
m
). Interestingly, in the presence of 1-β-CD complex and mercuric ions, a ternary supramolecular system (Hg-1-β-CD complex) was established, with a 1:1:1 stoichiometry and a K
value of 4.3×10
m
, with the keto form of the dye being the only one present in this assembly. The three-component system provides a starting point for the development of novel and directed supramolecular assemblies.


A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis

Majid M Heravi, Mansoureh Daraie
PMID: 27043522   DOI: 10.3390/molecules21040441

Abstract

A novel one pot synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, via a five-component reaction, involving, hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, an appropriate aryl aldehydes and ammonium acetate catalyzed via both of heterogeneous and homogeneous catalysis in water, is reported.


Mechanistic details of amino acid catalyzed two-component Mannich reaction: experimental study backed by density functional calculations

Dixita Rani, Lalita Thakur, Mayank Khera, Neetu Goel, Jyoti Agarwal
PMID: 31712920   DOI: 10.1007/s00726-019-02798-z

Abstract

The role of pH-dependent ionic structures of L-amino acids in catalysis has been investigated for the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines. As catalysts, L-amino acids performed well, even better than corresponding base catalysts and provided the β-amino carbonyl compounds in very high yields. Density functional calculations were used to gain the mechanistic insight of the reaction. High catalytic efficiency of amino acids was attributed to the facile formation of carbanion intermediate through barrierless transition state TS1 (- 19.43 kcal/mol) and then its stabilization owing to carbanion interaction with protonated amino acid.


Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives

Jin-Xia Mu, Yan-Xia Shi, Ming-Yan Yang, Zhao-Hui Sun, Xing-Hai Liu, Bao-Ju Li, Na-Bo Sun
PMID: 26760990   DOI: 10.3390/molecules21010068

Abstract

A series of novel pyrazole amide derivatives were designed and synthesized by multi-step reactions from phenylhydrazine and ethyl 3-oxobutanoate as starting materials, and their structures were characterized by NMR, MS and elemental analysis. The antifungal activity of the title compounds was determined. The results indicated that some of title compounds exhibited moderate antifungal activity. Furthermore, DFT calculations were used to study the structure-activity relationships (SAR).


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